Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester
Overview
Description
Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester is a chemical compound with the molecular formula C12H15ClN2O2 It is known for its unique structure, which includes a chloro-substituted phenyl ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester typically involves the reaction of 4-ethylphenylhydrazine with chloroacetic acid, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester involves its interaction with specific molecular targets and pathways. The chloro group and the hydrazono moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic Acid, Chloro((4-methylphenyl)hydrazono)-, Ethyl Ester
- Acetic Acid, Chloro((4-phenyl)hydrazono)-, Ethyl Ester
- Acetic Acid, Chloro((4-isopropylphenyl)hydrazono)-, Ethyl Ester
Uniqueness
Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-9-5-7-10(8-6-9)14-15-11(13)12(16)17-4-2/h5-8,14H,3-4H2,1-2H3/b15-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWZLPLBUZNFPE-PTNGSMBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NN=C(C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/N=C(/C(=O)OCC)\Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96734-46-2 | |
Record name | Acetic acid, chloro((4-ethylphenyl)hydrazono)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096734462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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